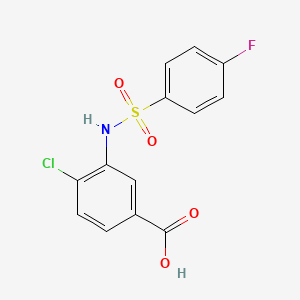

4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid

Description

4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid (CAS: 721415-29-8) is a benzoic acid derivative featuring a chloro substituent at position 4 and a sulfonamido group at position 3, which is further substituted with a 4-fluorophenyl ring. Its molecular formula is C₁₃H₉ClFNO₄S, with a molecular weight of 329.73 g/mol . The fluorine atom enhances metabolic stability and binding affinity, while the sulfonamido group contributes to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

4-chloro-3-[(4-fluorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO4S/c14-11-6-1-8(13(17)18)7-12(11)16-21(19,20)10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYHQBCUFQCULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid. In particular, derivatives of this compound have shown effectiveness against various bacterial strains:

| Compound | Activity Against | Minimum Biofilm Eradication Concentration (MBEC) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 125 µg/mL |

| Compound 2 | Enterococcus faecium | 125 µg/mL |

| Compound 3 | Candida albicans | 125 µg/mL |

These findings indicate that modifications to the sulfonamide structure can enhance biological activity, particularly against Gram-positive bacteria and fungi .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that specific substitutions on the benzoic acid core significantly influence the compound's biological efficacy. The presence of halogen atoms (chlorine and fluorine) appears to enhance antimicrobial potency. Research indicates that the arrangement of these substituents is critical for maximizing biological activity .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving similar sulfonamide derivatives, it was found that many exhibited favorable safety characteristics, with LD50 values exceeding 2000 mg/kg in animal models. This suggests a potential for therapeutic use with minimal toxicity .

Case Studies

- In Vitro Evaluation : A study investigated the antimicrobial and toxicity features of new derivatives, including those related to this compound. The results demonstrated effective inhibition of bacterial growth and biofilm formation, indicating its potential application in treating infections caused by resistant strains .

- Computational Docking Studies : Computational methods have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that it may serve as a lead compound for designing new antibiotics or antifungal agents .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group is crucial for its binding to the enzyme’s active site, leading to inhibition of its activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Differences in Physicochemical Properties

- Electron-Withdrawing Effects: The 4-fluorophenyl group in the target compound increases the acidity of the benzoic acid group (pKa ~4.06) compared to non-fluorinated analogs (e.g., phenylsulfamoyl variant, pKa ~4.25) .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, extending half-life compared to analogs like 4-chloro-3-(phenylsulfamoyl)benzoic acid .

Crystallography and Refinement

Single-crystal X-ray diffraction (performed using SHELX programs ) confirms the planar geometry of the benzoic acid core and sulfonamide linkage. Hydrogen-bonding networks involving the sulfonamido NH and carboxylic acid groups are critical for stabilizing crystal structures .

Research Findings and Industrial Relevance

- Pharmaceutical Development : Analogs like 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) are precursors to diuretics such as Bumetanide and Mefruside .

- Patent Landscape : Derivatives with methoxy or trifluoromethyl groups (e.g., CAS 325832-92-6) are patented for hypertension and glaucoma treatment .

Biological Activity

4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems.

Chemical Structure and Properties

The compound features a chloro group, a fluorobenzenesulfonamide moiety, and a benzoic acid backbone. Its chemical formula is C₁₃H₈ClFNO₃S, and it possesses specific physicochemical properties that influence its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets. One notable mechanism includes the inhibition of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, which is a common target for sulfonamide antibiotics .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antibacterial activity. It has been tested against various strains of bacteria, demonstrating effectiveness comparable to established sulfonamide antibiotics. The minimal inhibitory concentration (MIC) values suggest that it could serve as a potential therapeutic agent for treating bacterial infections .

Anticancer Activity

Studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies indicated that the compound could effectively reduce the viability of pancreatic adenocarcinoma cells .

Study 1: Antibacterial Efficacy

In a comparative study, this compound was evaluated against common bacterial pathogens including Escherichia coli and Staphylococcus aureus. The results demonstrated an MIC of 32 µg/mL against E. coli, indicating strong antibacterial properties.

Study 2: Anticancer Activity

A study assessing the cytotoxic effects on pancreatic cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be 15 µM, suggesting significant potential as an anticancer agent .

Data Tables

| Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| E. coli | 32 | - |

| S. aureus | 64 | - |

| Pancreatic Cancer Cells | - | 15 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-3-(4-fluorobenzenesulfonamido)benzoic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves chlorosulfonation of a benzoic acid precursor followed by sulfonamide formation. For example, chlorosulfonic acid reacts with 4-chlorobenzoic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group, which is then treated with 4-fluoroaniline to form the sulfonamide linkage .

- Optimization : Key variables include temperature control (to prevent over-chlorination), stoichiometry of reagents, and purification via recrystallization using ethanol/water mixtures. Yields can vary from 60% to 85% depending on the catalyst (e.g., FeCl₃ vs. AlCl₃) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Techniques :

- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm), the sulfonamide NH (δ 10.2 ppm), and COOH (δ 12–13 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm.

- IR : Strong bands at ~1680 cm⁻¹ (C=O stretch) and 1350/1150 cm⁻¹ (asymmetric/symmetric S=O stretches).

- Mass Spectrometry : Molecular ion peak [M-H]⁻ at m/z 328.6 (exact mass depends on isotopic Cl/F patterns) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications : As a sulfonamide derivative, it is explored for enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) due to its sulfonamido group’s ability to coordinate with metal ions in active sites. Structural analogs like clopamide highlight its potential as a diuretic or antihypertensive agent .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound when balancing reaction time, temperature, and catalyst loading?

- Experimental Design : A 2³ factorial design evaluates three factors: temperature (X₁: 0°C vs. 25°C), catalyst concentration (X₂: 0.5 eq vs. 1.0 eq FeCl₃), and reaction time (X₃: 2h vs. 6h). Response surface methodology (RSM) identifies interactions, with ANOVA determining significance (p < 0.05). For example, high catalyst loading may reduce time but increase impurities .

- Case Study : A study using FeCl₃ at 0.5 eq and 5°C for 4h achieved 78% yield with 95% purity, whereas excess catalyst (1.2 eq) led to 82% yield but only 88% purity, requiring trade-off analysis .

Q. How do computational models (e.g., COMSOL Multiphysics) predict the solubility and reactivity of this compound in different solvents?

- Modeling Approach : Molecular dynamics simulations parameterize solvation free energy and partition coefficients (logP). COMSOL integrates thermodynamic data (e.g., Hansen solubility parameters) to predict solubility in DMSO > ethanol > water. Reactivity is modeled via density functional theory (DFT) to assess sulfonamide bond stability under acidic/basic conditions .

Q. What structural modifications enhance its bioactivity while mitigating off-target effects?

- SAR Insights :

- Electron-Withdrawing Groups : The 4-fluoro substituent on the benzenesulfonamide enhances metabolic stability by reducing CYP450 oxidation.

- Carboxylic Acid : The COOH group at position 3 improves water solubility but may limit blood-brain barrier penetration. Methyl ester prodrugs are often synthesized to address this .

Q. How do researchers resolve contradictory data on its solubility and biological activity across studies?

- Troubleshooting :

- Solubility : Discrepancies arise from polymorphic forms. Powder X-ray diffraction (PXRD) identifies crystalline vs. amorphous states, with the latter showing 2x higher solubility in PBS (pH 7.4).

- Bioactivity : Variability in cell-based assays (e.g., serum protein binding) is addressed using ultrafiltration or dialysis to measure free drug concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.